N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-26-18-12-14(5-7-16(18)22-9-3-2-4-20(22)23)21-29(24,25)15-6-8-17-19(13-15)28-11-10-27-17/h5-8,12-13,21H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFJYYJKCOSLBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCCCC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is activated factor X (FXa) . FXa plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways.
Mode of Action
This compound acts as a direct inhibitor of FXa. It binds in the active site of FXa, acting as a competitive inhibitor. This compound has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity.
Biochemical Pathways
By inhibiting FXa, this compound disrupts the coagulation cascade. This prevents the formation of the prothrombinase complex, thereby reducing the conversion of prothrombin to thrombin. As a result, it indirectly inhibits platelet aggregation by reducing thrombin generation.
Pharmacokinetics
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans. Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion. The major circulating metabolite of this compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa.
Biological Activity
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a unique structural framework that includes a benzodioxine core, a sulfonamide group, and a piperidinyl moiety. The presence of methoxy groups suggests potential interactions with biological targets.
Chemical Formula
Molecular Weight
The molecular weight of the compound is approximately 364.42 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Benzodioxine Core : This often involves cyclization reactions.
- Introduction of the Sulfonamide Group : Achieved through sulfonation reactions.
- Piperidinyl Substitution : The piperidine moiety is introduced via nucleophilic substitution methods.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have demonstrated effectiveness against various bacterial strains, including:
| Bacterial Strain | Activity Observed |
|---|---|
| Escherichia coli | Significant Inhibition |
| Pseudomonas aeruginosa | Moderate Inhibition |
These findings suggest that the compound may interact with bacterial enzymes or cell wall components, disrupting their function and leading to cell death.
Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 24.74 |
| HCT116 (Colon Cancer) | 22.50 |
These results indicate that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Interaction : It may bind to specific receptors, modulating signaling pathways that regulate cell growth and apoptosis.
- DNA Interaction : Potential intercalation with DNA could disrupt replication processes in cancer cells.
Comparative Analysis with Related Compounds
To better understand its unique properties, this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-[4-methoxyphenyl]sulfonamide | Sulfonamide group | Known for potent antibacterial activity |
| N-[3-methylphenyl]benzodioxine | Methyl substitution | Exhibits different pharmacological profiles |
| N-[2-(pyridinyl)]benzodioxine | Pyridine ring | Shows enhanced anticancer activity |
Case Studies and Research Findings
Several case studies highlight the potential applications of this compound in medicinal chemistry:
- Antimicrobial Studies : A series of derivatives were synthesized and tested for their antibacterial efficacy against common pathogens.
- Anticancer Research : Investigations into the cytotoxic effects on breast and colon cancer cells revealed promising results comparable to established chemotherapeutics.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and selected analogs:
*Estimated based on structural similarity.
Functional Group Analysis
- Target Compound: The 2-oxopiperidinyl group is a lactam, which increases polarity compared to non-cyclic amines (e.g., piperazinyl or morpholinyl in other analogs). This may influence solubility and membrane permeability.
- Morpholinyl Derivative () : The morpholine ring’s oxygen atom contributes to improved aqueous solubility, a critical factor in drug bioavailability .
Pharmacological Implications
While explicit activity data are lacking, structural comparisons suggest:
- The target compound’s lactam ring may confer selectivity for targets requiring hydrogen-bond donors/acceptors, such as proteases or kinases.
- Fluorinated analogs (e.g., ) are often designed to resist oxidative metabolism, extending half-life in vivo .
- Morpholine-containing derivatives (e.g., ) are frequently employed to optimize solubility in CNS-targeting drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
